![molecular formula C11H22N2O3 B2880810 Tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate CAS No. 2344685-79-4](/img/structure/B2880810.png)
Tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate is a chemical compound with the CAS Number: 2344685-79-4 . It has a molecular weight of 230.31 . It is in the form of an oil .
Molecular Structure Analysis
The IUPAC name of the compound is tert-butyl ((3-(aminomethyl)-3-hydroxycyclobutyl)methyl)carbamate . The Inchi Code is 1S/C11H22N2O3/c1-10(2,3)16-9(14)13-6-8-4-11(15,5-8)7-12/h8,15H,4-7,12H2,1-3H3,(H,13,14) .Chemical Reactions Analysis
The Boc group in similar compounds is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . Tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
The compound is in the form of an oil . It is stored at a temperature of 4°C . The compound has a molecular weight of 230.31 .Wirkmechanismus
The mechanism of action of Tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate involves the inhibition of BTK, ITK, and TEC kinase. BTK is a key mediator of B-cell receptor signaling, and its inhibition by this compound has been shown to reduce the proliferation of B-cells and induce apoptosis. ITK and TEC kinase are important mediators of T-cell receptor signaling, and their inhibition by this compound has been shown to modulate T-cell activation and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. In vitro studies have shown that this compound inhibits the proliferation of cancer cells and modulates immune responses. In vivo studies have shown that this compound reduces tumor growth and improves survival in animal models of cancer. This compound has also been shown to reduce the severity of autoimmune disease symptoms in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
Tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate has several advantages for lab experiments, including its high potency and specificity for BTK, ITK, and TEC kinase. However, this compound has some limitations, including its relatively short half-life and poor solubility in aqueous solutions. These limitations can be overcome by optimizing the formulation and dosing regimens of this compound.
Zukünftige Richtungen
There are several future directions for the development of Tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate. One direction is the optimization of its formulation and dosing regimens to improve its pharmacokinetic properties. Another direction is the evaluation of its efficacy and safety in clinical trials for the treatment of various types of cancer and autoimmune diseases. Additionally, the combination of this compound with other therapies, such as immune checkpoint inhibitors, may enhance its therapeutic efficacy.
Synthesemethoden
The synthesis method for Tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate involves several steps, including the preparation of key intermediates and the final coupling reaction. The key intermediates include 3-aminomethyl-3-hydroxycyclobutanol and tert-butyl N-carbamoyl chloride. The final coupling reaction involves the reaction of these two intermediates to form this compound. The synthesis method has been optimized to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate has been extensively studied in preclinical models for the treatment of various types of cancer and autoimmune diseases. In vitro studies have shown that this compound inhibits the activity of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase. These kinases play important roles in the activation and proliferation of immune cells, and their inhibition by this compound has been shown to reduce the proliferation of cancer cells and modulate immune responses.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[[3-(aminomethyl)-3-hydroxycyclobutyl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-6-8-4-11(15,5-8)7-12/h8,15H,4-7,12H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTNQTRVKPVQOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(C1)(CN)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2880727.png)
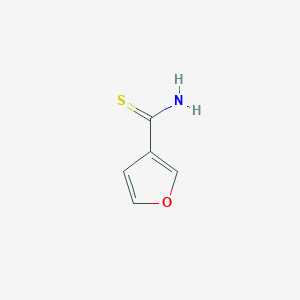
![N-(2-ethoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2880731.png)
![N-tert-butyl-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2880732.png)
![2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2880733.png)
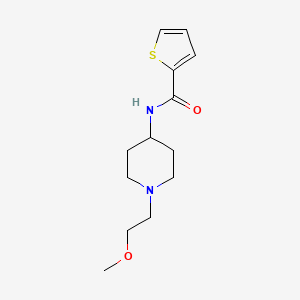
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2880735.png)
![N-(4-naphthalen-2-yl-1,3-thiazol-2-yl)-4-[4-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2880737.png)
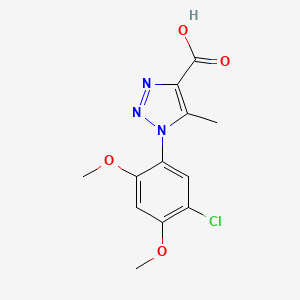

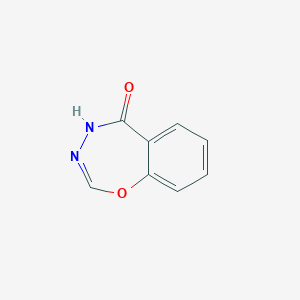
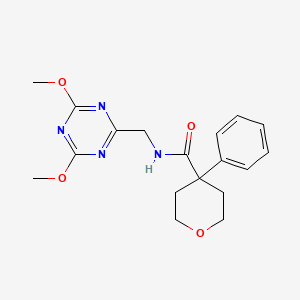
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2880749.png)
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2880750.png)